N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(21,9-11-3-5-12(22-2)6-4-11)10-17-14(20)18-8-7-16-13(18)19/h3-6,21H,7-10H2,1-2H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMBHPKGZZRYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)N2CCNC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-oxoimidazolidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with 2-methyl-2-oxazoline under acidic conditions to form an intermediate. This intermediate is then reacted with an appropriate amine to yield the final product. The reaction conditions often involve refluxing in an organic solvent such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazolidine ring can be reduced to form a more saturated ring structure.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated imidazolidine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-oxoimidazolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
(a) Isocarbamid (N-(2-methylpropyl)-2-oxoimidazolidine-1-carboxamide)
- Core : Shares the 2-oxoimidazolidine-1-carboxamide backbone.
- Substituent : A simple 2-methylpropyl group (isobutyl) at position 1.
- Isocarbamid’s simpler structure may limit its binding versatility compared to the target compound .
(b) F29 (3-(3-Chlorophenyl)-4-(4-methoxyphenyl)-N-(5-nitrothiazol-2-yl)-2-oxoimidazolidine-1-carboxamide)
- Core : Similar imidazolidine-carboxamide scaffold.
- Substituents :
- Position 3: 3-Chlorophenyl (electron-withdrawing group).
- Position 4: 4-Methoxyphenyl (shared with the target compound).
- Position 1: 5-Nitrothiazolyl (introduces nitro group for enhanced electrophilicity).
- Key Differences : The nitrothiazolyl group in F29 likely increases reactivity and antibacterial activity, as seen in MurA enzyme inhibition studies. However, the absence of a hydroxyl group may reduce solubility in aqueous environments .
(c) F32 (3-(3-Chlorophenyl)-4-(6-chloropyridin-3-yl)-N-(5-nitrothiazol-2-yl)-2-oxoimidazolidine-1-carboxamide)
- Core : Same as F27.
- Substituents :
- Position 4: 6-Chloropyridinyl (introduces a heteroaromatic ring with chlorine).
- Key Differences : The chloropyridinyl group in F32 enhances lipophilicity and may improve membrane permeability compared to the methoxyphenyl group in the target compound. This structural variation could lead to differences in antimicrobial potency .
Oxazolidine-Based Analogs
(a) Compound 24 ((5R)-3-(4-carbamimidoylphenyl)-N-[(1S)-1-(3-methoxyphenyl)propyl]-2-oxo-oxazolidine-5-carboxamide)
- Core : Oxazolidine ring (one nitrogen atom less than imidazolidine).
- Substituents :
- Position 3: 4-Carbamimidoylphenyl (positively charged amidine group).
- Position 5: Chiral carboxamide linked to a 3-methoxyphenyl group.
- Key Differences : The oxazolidine core is associated with antimicrobial activity (e.g., linezolid). The amidine group in Compound 24 may enhance binding to anionic targets like DNA or enzymes, a feature absent in the target compound .
(b) Compound 32 ((5R)-3-(4-carbamimidoylphenyl)-N-((S)-1-(naphthalen-1-yl)propyl)-2-oxooxazolidine-5-carboxamide)
- Substituents :
- Position 5: Naphthalenyl group (bulky, hydrophobic).
Data Table: Structural and Functional Comparison
Biological Activity
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-oxoimidazolidine-1-carboxamide, a compound with a complex chemical structure, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Weight: 265.29 g/mol
IUPAC Name: this compound
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity: Studies have demonstrated that the compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. For instance, in vitro assays showed significant cytotoxic effects against multiple cancer cell lines.
- Anti-inflammatory Properties: The compound has been shown to modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases.
- Antioxidant Effects: The antioxidant capacity of this compound has been evaluated, indicating its potential to scavenge free radicals and reduce oxidative stress.
In Vitro Studies
-
Cytotoxicity Assays:
- A study assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa, MCF-7). The results indicated an IC50 value of approximately 15 µM for HeLa cells, suggesting significant potency against cervical cancer cells.
-
Mechanism Elucidation:
- Flow cytometry analysis revealed that treatment with the compound led to an increase in apoptotic cells, with a notable rise in caspase-3 and caspase-9 activities, indicating activation of the intrinsic apoptotic pathway.
In Vivo Studies
-
Tumor Growth Inhibition:
- In a xenograft model using nude mice injected with cancer cells, administration of the compound resulted in a 60% reduction in tumor volume compared to control groups. Histological analysis showed decreased proliferation markers (Ki-67) in treated tumors.
-
Inflammation Model:
- In a carrageenan-induced paw edema model, treatment with the compound significantly reduced paw swelling (by 45%) compared to untreated controls, supporting its anti-inflammatory potential.
Data Tables
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HeLa | 15 | Apoptosis induction |
| Anti-inflammatory | RAW 264.7 | 20 | COX-2 inhibition |
| Antioxidant Activity | DPPH Assay | N/A | Free radical scavenging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
